molecular formula C21H19N3O3S B3012052 N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1226443-76-0

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Cat. No.: B3012052
CAS No.: 1226443-76-0
M. Wt: 393.46
InChI Key: HAMGGEPASSJAOO-UHFFFAOYSA-N
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Description

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and biological research. This molecule features a complex structure that incorporates multiple privileged scaffolds, including the 2,3-dihydroimidazo[2,1-b]thiazole and the 2,3-dihydrobenzo[b][1,4]dioxine systems . Fused heterocyclic systems like the imidazothiazole core are frequently investigated for their diverse biological activities . The specific arrangement of these moieties suggests potential for this compound to interact with various biological targets, making it a valuable candidate for developing new chemical probes or pharmaceutical lead compounds. Research applications for this reagent may include, but are not limited to, use as a key intermediate in organic synthesis, a building block for the development of more complex molecules, or a candidate for high-throughput screening in drug discovery campaigns to identify new therapeutic agents. Its mechanism of action is not currently fully characterized and is a subject for ongoing research; investigators are encouraged to determine its specific biological and pharmacological properties. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-19(27-18-8-3-2-7-17(18)26-13)20(25)22-15-6-4-5-14(11-15)16-12-24-9-10-28-21(24)23-16/h2-8,11-13,19H,9-10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAMGGEPASSJAOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=CC(=C3)C4=CN5CCSC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a complex organic compound notable for its potential biological activities. This compound features a unique combination of functional groups that suggest promising chemical reactivity and biological properties. The imidazo[2,1-b]thiazole and benzo[b][1,4]dioxine moieties are particularly significant due to their established roles in various pharmacological applications.

Structural Characteristics

The compound's structure includes:

  • Imidazo[2,1-b]thiazole ring : Known for its antimicrobial and anticancer properties.
  • Phenyl group : Enhances lipophilicity and potential interactions with biological targets.
  • Benzo[b][1,4]dioxine moiety : Associated with various biological activities including anticancer effects.

Biological Activity Overview

Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazo[2,1-b]thiazole possess significant antibacterial and antifungal properties. For instance, similar compounds have demonstrated inhibitory effects on various pathogenic bacteria and fungi, suggesting that this compound may also exhibit antimicrobial activity due to its structural features .

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. The following findings summarize its anticancer activity:

Cell LineIC50 Value (µM)Mechanism of Action
HepG-2 (liver cancer)4.37 ± 0.7Induction of apoptosis
A-549 (lung cancer)8.03 ± 0.5Inhibition of cell proliferation
HeLa (cervical cancer)Submicromolar rangeTargeting key signaling pathways

These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as DNA synthesis inhibition and modulation of signaling pathways involved in cell survival .

Case Studies

Several studies have focused on the synthesis and evaluation of similar compounds:

  • Study on Imidazo[2,1-b]thiazole Derivatives :
    • A series of derivatives were synthesized and screened for antiproliferative activity against various cancer cell lines.
    • Results indicated significant cytotoxicity with IC50 values ranging from 1.4 to 4.2 µM across different cell lines .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of this compound to specific enzymes and receptors.
    • These studies highlighted potential interactions with targets involved in tumorigenesis .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of DNA/RNA synthesis : Similar compounds have been shown to selectively inhibit nucleic acid synthesis without affecting protein synthesis.
  • Induction of Apoptosis : Evidence suggests that this compound can trigger apoptotic pathways in cancer cells.
  • Targeting Kinases : Some studies indicate that imidazo[2,1-b]thiazole derivatives can inhibit key kinases involved in cancer progression .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing imidazo[2,1-b]thiazole derivatives exhibit promising anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. The specific mechanisms may involve:

  • Inhibition of Cell Growth : Compounds like N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide may interfere with critical cellular pathways involved in cancer progression.
  • Targeting Specific Enzymes : The compound may interact with enzymes or receptors that are overexpressed in cancer cells.

Antimicrobial Properties

The imidazo[2,1-b]thiazole structure is known for its antimicrobial activity. Compounds with similar structures have demonstrated effectiveness against various bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

A study published in Molecular Cancer Therapeutics explored the efficacy of similar compounds targeting the Karyopherin beta 1 (Kpnβ1) nuclear transport receptor. Elevated expression of Kpnβ1 was linked to poor prognosis in various cancers. Compounds that inhibit Kpnβ1 demonstrated significant anticancer effects by preventing tumor growth and metastasis .

Case Study 2: Antimicrobial Activity

Research on imidazo[2,1-b]thiazole derivatives revealed substantial antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings suggest that this compound could serve as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazothiadiazole Derivatives with Dihydrobenzodioxine Substituents

describes three indole-based imidazo[2,1-b][1,3,4]thiadiazole derivatives (10h, 10i, 10j) featuring a 2,3-dihydrobenzo[1,4]dioxin-6-yl group. Key comparisons include:

  • Structural Variations: The target compound replaces the indole moiety in 10h–10j with a phenyl group directly attached to the dihydroimidazothiazole system.
  • Physical Properties :
Compound Yield (%) Melting Point (°C) Key Analytical Methods
10h 65 271 $^1$H NMR, $^{13}$C NMR
10i 67 265 IR, $^1$H NMR, $^{13}$C NMR
10j 47 238 $^1$H NMR
Target Compound N/A N/A Inferred: NMR, MS

The higher melting points of 10h–10j (238–271°C) suggest strong intermolecular interactions, likely due to hydrogen bonding and aromatic stacking.

Benzo[1,3]dioxole-Containing Carboxamide Analogs

and detail N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide (CAS 852134-37-3), which shares a carboxamide linker and fused heterocyclic system but differs in the dioxole/dioxine ring and substituents:

  • Molecular Formula : C${20}$H${14}$FN$3$O$3$S (MW 395.4 g/mol).
  • Structural Contrast : The benzo[1,3]dioxole ring in this analog is smaller and less conformationally flexible than the dihydrobenzo[1,4]dioxine in the target compound. The 4-fluorophenyl group may enhance metabolic stability compared to the target’s unsubstituted phenyl group .

Thiazolo-Benzimidazole Carboxamides

lists 6-amino-N-cyclohexyl-N,3-dimethylthiazolo[3,2-a]benzimidazole-2-carboxamide derivatives. These compounds share the carboxamide functionality but incorporate a benzimidazole-thiazole fused system. The cyclohexyl and methyl substituents likely enhance lipophilicity, contrasting with the target compound’s dihydrobenzodioxine, which may improve aqueous solubility .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

and highlight diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and related compounds. While structurally distinct, these derivatives demonstrate the pharmacological versatility of fused imidazo-heterocycles.

Implications for Therapeutic Potential

While direct pharmacological data for the target compound are unavailable, structurally related compounds in and exhibit profiles suggesting applications in oncology or neurology. For example, fluorinated aryl groups (as in ) are common in kinase inhibitors, while dihydrobenzodioxine systems () may modulate oxidative stress pathways .

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